[5-(3-Fluoro-4-methylphenyl)-1,2-oxazol-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
Description
1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a fluorinated phenyl group, an oxazole ring, and a piperazine moiety
Properties
Molecular Formula |
C22H22FN3O3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H22FN3O3/c1-15-3-4-16(13-19(15)23)21-14-20(24-29-21)22(27)26-11-9-25(10-12-26)17-5-7-18(28-2)8-6-17/h3-8,13-14H,9-12H2,1-2H3 |
InChI Key |
ZTIQZMGCAXHFQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and a nitrile oxide.
Introduction of the fluorinated phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative reacts with the oxazole intermediate.
Coupling with piperazine: The final step involves coupling the oxazole derivative with 4-(4-methoxyphenyl)piperazine under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studying its interactions with biological macromolecules to understand its potential as a drug candidate.
Medicine: Investigating its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. These could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(3-CHLORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE
- 1-[5-(3-BROMO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE
- 1-[5-(3-IODO-4-METHYLPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE
Uniqueness
The fluorinated derivative is unique due to the presence of the fluorine atom, which can significantly alter the compound’s chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its lipophilicity, and improve its ability to interact with biological targets.
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